Methyl 5-amino-2-chloro-4-isopropoxybenzoate Methyl 5-amino-2-chloro-4-isopropoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17415226
InChI: InChI=1S/C11H14ClNO3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,13H2,1-3H3
SMILES:
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

Methyl 5-amino-2-chloro-4-isopropoxybenzoate

CAS No.:

Cat. No.: VC17415226

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-2-chloro-4-isopropoxybenzoate -

Specification

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name methyl 5-amino-2-chloro-4-propan-2-yloxybenzoate
Standard InChI InChI=1S/C11H14ClNO3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,13H2,1-3H3
Standard InChI Key BDAPDTNBQKFHBO-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)N

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Weight

The molecular formula of methyl 5-amino-2-chloro-4-isopropoxybenzoate is C₁₁H₁₄ClNO₃, derived from the benzoate backbone (C₇H₅O₂) modified with substituents. The molecular weight is 243.69 g/mol, calculated as follows:

  • Carbon (12.01 × 11) = 132.11

  • Hydrogen (1.01 × 14) = 14.14

  • Chlorine (35.45 × 1) = 35.45

  • Nitrogen (14.01 × 1) = 14.01

  • Oxygen (16.00 × 3) = 48.00
    Total = 243.71 g/mol (minor rounding discrepancies excluded) .

Spectroscopic Identification

While direct spectral data for this compound are unavailable, analogous benzoate esters provide a basis for inference:

  • IR Spectroscopy: Expected peaks include N–H stretching (~3300 cm⁻¹ for amine), C=O ester carbonyl (~1700 cm⁻¹), and C–O–C ether (~1250 cm⁻¹) .

  • ¹H NMR: Anticipated signals:

    • δ 1.3 ppm (d, 6H, –OCH(CH₃)₂)

    • δ 3.9 ppm (s, 3H, ester –OCH₃)

    • δ 4.6 ppm (septet, 1H, –OCH(CH₃)₂)

    • δ 6.7–7.5 ppm (aromatic protons) .

  • ¹³C NMR: Key signals include ester carbonyl (~165 ppm), quaternary carbons adjacent to substituents, and isopropoxy methine (~70 ppm) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into:

  • Benzoic acid core with orthogonal substituents.

  • Esterification via methanol.

  • Substituent introduction via sequential electrophilic substitution or functional group interconversion.

Route 1: Direct Functionalization of Pre-Substituted Benzoates

  • Starting Material: 4-Isopropoxy-2-chlorobenzoic acid.

  • Esterification: React with methanol and H₂SO₄ catalyst to form methyl 4-isopropoxy-2-chlorobenzoate.

  • Nitration: Introduce nitro group at position 5 using HNO₃/H₂SO₄.

  • Reduction: Reduce nitro to amine using H₂/Pd-C or Fe/HCl .

Route 2: Sequential Substituent Addition

  • Starting Material: Resorcinol derivative.

  • Isopropoxylation: Alkylate position 4 with isopropyl bromide under basic conditions.

  • Chlorination: Use Cl₂/FeCl₃ or SOCl₂ at position 2.

  • Esterification and Amination: As in Route 1 .

Challenges and Optimization

  • Regioselectivity: Ensuring correct positioning of substituents requires directed ortho-metalation or protecting group strategies.

  • Amination Efficiency: Catalytic hydrogenation or Sn/HCl reduction may improve yield over traditional methods .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValue/Description
Melting PointEstimated 120–135°C (decomposes)
Boiling PointNot determined (thermal instability)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
LogP (Partition Coefficient)~2.1 (calculated via Crippen method)

Stability Profile

  • Thermal: Decomposes above 150°C, releasing CO and chlorinated byproducts.

  • Photolytic: Susceptible to radical-mediated degradation; store in amber glass .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structure suggests utility in synthesizing kinase inhibitors or antimicrobial agents. For example:

  • Analogous Compounds: Methyl 5-amino-2-chloro-4-fluorobenzoate (PubChem CID 10536163) is a precursor in HIV drug synthesis .

  • Targeted Modifications: The isopropoxy group may enhance lipophilicity, improving blood-brain barrier penetration in CNS drugs .

Future Research Directions

  • Catalytic Amination: Explore transition-metal catalysts (e.g., Pd/Cu) for greener synthesis.

  • Biological Screening: Test against cancer cell lines or bacterial strains.

  • Crystallography: Resolve 3D structure to inform drug design .

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